molecular formula CNI<br>ICN<br>CIN B3343156 Cyanogen iodide CAS No. 506-78-5

Cyanogen iodide

Cat. No.: B3343156
CAS No.: 506-78-5
M. Wt: 152.922 g/mol
InChI Key: WPBXOELOQKLBDF-UHFFFAOYSA-N
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Description

Cyanogen iodide (ICN), also known as iodine cyanide, is a pseudohalogen compound composed of iodine and a cyanide group. It is a colorless, crystalline solid with a melting point of 141–147°C and decomposes at higher temperatures into cyanogen (C₂N₂) and iodine . Historically synthesized via reactions of iodine with mercury or silver cyanides, modern methods involve sodium thiocyanate and iodine in ice-cold conditions, yielding ~77% purity .

ICN is highly toxic, inhibiting cellular oxygen utilization, and is regulated under U.S. AEGL guidelines (PAC-3: 290 mg/m³) . It has niche applications in taxidermy, ore processing, and as a reagent in organic synthesis .

Preparation Methods

Cyanogen iodide can be synthesized through various methods. One common synthetic route involves the reaction of iodine with a cyanide, typically sodium cyanide, in ice-cold water. The product is then extracted with diethyl ether . The reaction can be represented as: [ \text{I}_2 + \text{NaCN} \rightarrow \text{NaI} + \text{ICN} ]

In an industrial setting, this compound is prepared by dissolving sodium cyanide in water and adding iodine in portions with good stirring. The mixture is then extracted with peroxide-free ether, and the product is purified through crystallization .

Chemical Reactions Analysis

Cyanogen iodide undergoes various chemical reactions, including:

Common reagents used in these reactions include water, bases, acids, and oxidizing agents. Major products formed from these reactions include hydrogen cyanide, iodine, and cyanogen .

Scientific Research Applications

Antimicrobial Properties

Cyanogen iodide has been identified as a potent antimicrobial agent, especially effective against various bacterial strains. Research indicates that ICN is at least 1000 times more effective in killing bacteria than hypothiocyanite (OSCN⁻), a product of human defensive peroxidases found in saliva. This characteristic is particularly relevant in the context of oral health, where ICN can accumulate due to its long half-life of approximately 16.9 years at neutral pH .

Case Study: Efficacy Against Escherichia coli

A study focused on the reaction kinetics of ICN with biological thiols demonstrated its effectiveness against Escherichia coli . The second-order rate constants for the reactions of ICN with selected thiols were found to range from 10210^2 to 105M1s110^5\,M^{-1}s^{-1} at physiological pH levels . This suggests that ICN could be utilized in developing new antimicrobial treatments, particularly in dental care products.

Chemical Synthesis

This compound serves as a reagent in various chemical synthesis processes, particularly in organic chemistry. For instance, it has been employed in the iodocyanation of alkynes, facilitating the formation of complex organic molecules through reactions with low-valent copper iodide species .

Table: Summary of Reactions Involving this compound

Reaction TypeDescriptionReference
IodocyanationReaction with alkynes using copper reagents
Formation of ICNReaction between iodine and sodium cyanide
HydrolysisDecomposition to produce hydrogen cyanide

Toxicology and Environmental Impact

Historically, this compound has been recognized for its toxicity and potential use as a chemical warfare agent. Its high toxicity necessitates careful handling and regulation, as exposure can lead to severe health consequences including respiratory failure and neurological damage .

Veterinary Toxicology

In veterinary contexts, this compound has been implicated in cases of poisoning due to contaminated feed or environmental exposure. Its presence in food products has led to significant health crises among animals, highlighting the need for stringent safety regulations .

Implications in Photovoltaics

Recent studies have explored the role of this compound in improving the efficiency of perovskite solar cells. The interaction between thiocyanates and iodine can lead to the formation of cyanogens, which are corrosive by-products that affect device stability under humid conditions. Mitigating these effects is crucial for enhancing the performance and longevity of solar devices .

Mechanism of Action

Cyanogen iodide exerts its effects by releasing cyanide ions, which inhibit cytochrome oxidase in the mitochondrial electron transport chain. This inhibition prevents cells from utilizing oxygen, leading to cellular hypoxia and rapid cell death . The compound’s high toxicity is due to its ability to disrupt cellular respiration at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Cyanogen Halides

Cyanogen halides (XCN; X = F, Cl, Br, I) share the pseudohalogen structure but exhibit distinct physical, chemical, and toxicological properties.

Physical Properties

Property Cyanogen Fluoride (FCN) Cyanogen Chloride (ClCN) Cyanogen Bromide (BrCN) Cyanogen Iodide (ICN)
State at RT Gas Liquid Solid Solid
Melting Point -82°C -6°C 52°C 141–147°C
Boiling Point -46°C 13°C 61°C Sublimes at ~45°C
Molecular Mass 45.02 g/mol 61.47 g/mol 106.92 g/mol 152.92 g/mol
Bond Length (C–X) 1.27 Å (C–F) 1.63 Å (C–Cl) 1.79 Å (C–Br) 1.99 Å (C–I)

Sources:

Key Trends :

  • Melting/boiling points increase with atomic number due to stronger van der Waals forces.
  • Bond lengths lengthen from F to I, correlating with atomic radius .

Chemical Reactivity and Stability

  • Thermal Stability : ICN is less thermally stable than ClCN or BrCN, decomposing above 147°C. ClCN and BrCN are more stable but still hydrolyze readily in water .
  • Hydrolysis :
    • ICN reacts slowly with water to form HCN and HI, while ClCN hydrolyzes rapidly to HCN and HOCl .
    • Degradation kinetics in water: ICN has a slower hydrolysis rate compared to ClCN and BrCN, with rate constants influenced by pH and temperature .
  • Oligomerization: All cyanogen halides trimerize to form cyanuric halides (e.g., (ICN)₃), though ICN’s trimer (cyanuric iodide) is less studied .

Toxicological Profiles

Parameter ClCN BrCN ICN
Toxicity Mechanism Inhibits cytochrome c oxidase Same as ClCN Same as ClCN
AEGL-1 (mg/m³) 0.60 0.83 35
Lethal Dose (Human) 11 mg/kg (estimated) Similar to ClCN 1–2 g (oral)
Regulatory Status EPA AEGL-1 Priority EPA AEGL-2 Priority EPA AEGL-2 Priority

Sources:

Notable Differences:

  • ICN’s higher molecular weight reduces volatility, making inhalation less likely than with ClCN.
  • ICN is uniquely used in taxidermy due to its preservative properties, whereas ClCN and BrCN are primarily industrial hazards .

Structural and Spectroscopic Data

ICN vs. ClCN/BrCN :

  • Vibrational Frequencies :
    • ICN: C≡N stretch at 2165 cm⁻¹ (vs. 2200 cm⁻¹ in ClCN) .
    • Computational studies show ICN’s bond angles (180° for I–C–N) align with linear pseudohalogen geometry .
  • Ion Formation :
    • ICN forms polyiodide anions (e.g., [I(CN)₂]⁻) and cations ([ICN]⁺), unlike ClCN or BrCN .

Biological Activity

Cyanogen iodide (ICN) is a chemical compound with notable biological activity, particularly in its interactions with biological thiols and potential applications in various fields such as microbiology and organic synthesis. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

This compound is a white crystalline solid that can release cyanide ions upon hydrolysis. It is known for its reactivity with thiol groups, which are prevalent in many biological molecules. The interaction between ICN and biological thiols can lead to the formation of disulfides or other modifications that can affect protein function and cellular processes.

Reaction Kinetics with Biological Thiols

A study investigating the kinetics of ICN with various biological thiols utilized a stopped-flow system to analyze reaction rates. The findings indicated that ICN reacts rapidly with thiols, suggesting potential implications for cellular signaling and redox regulation. The reaction rates were influenced by factors such as pH and the concentration of thiols present .

Biological Effects

This compound exhibits several biological effects, including:

  • Antimicrobial Activity : ICN has been shown to inhibit the growth of certain bacteria, potentially by disrupting cellular processes through its interaction with thiols.
  • Toxicity : Exposure to ICN can lead to significant health risks, including irritation of the skin and respiratory tract, headaches, dizziness, and even unconsciousness at high concentrations . Chronic exposure may affect the nervous system and has not been extensively studied for carcinogenic effects .

Case Studies

  • In Vitro Studies on Biofilms : Research indicated that systems incorporating iodide ions, similar to those involving ICN, exhibited strong inhibitory effects on biofilm growth in Streptococcus mutans. This suggests that compounds like ICN could be explored for their potential in preventing dental caries through biofilm inhibition .
  • Reactivity with Chlorine : A systematic study examined the stability of cyanogen compounds, including ICN, under various conditions. It was found that ICN's reactivity changes significantly in the presence of chlorine and varying pH levels, which could influence its application in water treatment processes .

Data Summary

The following table summarizes key findings from studies on this compound:

Study FocusKey FindingsReference
Reaction KineticsRapid reaction with biological thiols; influenced by pH
Antimicrobial ActivityInhibitory effects on S. mutans biofilm growth
Stability in Water TreatmentReactivity varies with chlorine; significant at different pH
Toxicity ProfileIrritation and potential neurotoxic effects reported

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of cyanogen iodide while minimizing toxicity risks?

Methodological Answer: The synthesis of ICN via the reaction of iodine (I₂) with sodium cyanide (NaCN) in ice-cooled aqueous conditions (0°C) requires precise stoichiometric control and incremental iodine addition . Key variables include:

  • Iodine addition rate : Adding I₂ in 3–4 g increments over 30–40 minutes ensures near-complete reaction before subsequent additions, reducing side reactions .
  • Solvent extraction : Using peroxide-free ether to dissolve precipitated ICN improves purity (77% yield) by avoiding sodium iodide (NaI) complex formation .
  • Safety protocols : Conduct reactions in a fume hood with ice-water baths to mitigate volatilization and exposure to toxic HCN byproducts .
VariableOptimal ConditionImpact on Yield/Purity
Temperature0°CMinimizes decomposition
SolventEtherReduces NaI contamination
StirringContinuousEnsures homogeneous reaction

Q. What spectroscopic methods are most effective for characterizing this compound's molecular structure?

Methodological Answer:

  • Microwave (MW) spectroscopy : Determines bond lengths (I–C = 2.00 Å, C–N = 1.16 Å) with high precision .
  • Infrared (IR) and Raman spectroscopy : Identifies vibrational modes (I–C stretch: 452–487 cm⁻¹; C≡N stretch: 2171–2188 cm⁻¹) .
  • Photoelectron spectroscopy : Measures ionization potentials and hyperconjugative effects (e.g., p-LP(I)→π*(C–N) interactions) .

Data Comparison :

ParameterExperimental ValueComputational ValueSource
Dipole moment (μ)3.71 D3.628 D
C≡N bond length1.16 Å1.15 Å

Q. How can ether extraction and sublimation be evaluated for purifying this compound?

Methodological Answer:

  • Ether extraction : Preferred for avoiding decomposition. Dissolves ICN while leaving NaI in the aqueous phase, yielding 77% purity .
  • Sublimation : Risky due to ICN decomposition above 146°C; requires vacuum conditions and constant renewal to isolate pure crystals .
  • Purity metrics : Melting point (141–147°C) and elemental analysis (C:N:I ratio) validate method efficacy .

Advanced Research Questions

Q. How do discrepancies between experimental and computational data on ICN's bond lengths inform theoretical model refinement?

Methodological Answer: Discrepancies arise from approximations in density functional theory (DFT) models. For example:

  • I–C bond : Experimental MW data (2.00 Å) vs. computational (1.98 Å) suggest improved basis sets for halogen bonding .
  • Hyperconjugation : Photoelectron spectra reveal p-LP(I)→π*(C–N) interactions not fully captured in static DFT calculations .
  • Strategy : Couple gas-phase MW data with CCSD(T)-level computations to refine van der Waals radii parameters .

Q. What factors contribute to ICN's instability in pyridine solutions, and how can stability be prolonged?

Methodological Answer: ICN reacts with pyridine to form conductive electrolytes, leading to color changes (colorless → dark red) and decomposition . Mitigation strategies:

  • Temperature control : Store solutions at –20°C to slow reaction kinetics.
  • Solvent choice : Use anhydrous pyridine to reduce hydrolysis to HCN.
  • Conductivity monitoring : Track time-dependent changes using impedance spectroscopy to identify stability thresholds .

Q. How can conflicting vibrational frequency data from IR and Raman studies be reconciled?

Methodological Answer: Variations in reported C≡N stretches (2171–2188 cm⁻¹) stem from:

  • Matrix effects : Gas-phase vs. solid-state measurements alter vibrational coupling .
  • Instrument calibration : Standardize using cyanogen bromide (BrCN) as a reference (C≡N stretch: 2200 cm⁻¹).
  • Computational validation : Compare experimental peaks with anharmonic frequency calculations .

Q. What methodologies enable the synthesis and characterization of ICN-derived salts like [I₂(CN)][AsF₆]?

Methodological Answer:

  • Synthesis : React ICN with AsF₅ in CS₂ at 283 K to form [I₂(CN)]⁺, stabilized by [AsF₆]⁻ .
  • Characterization challenges : Salts are hygroscopic; use glovebox techniques for X-ray diffraction and low-temperature Raman (<200 K) .
  • Computational modeling : DFT-M06 simulations predict linear I–C–N–I geometry, validated against photoelectron spectra .

Q. Data Contradiction Analysis

Q. Why do reported melting points for ICN vary between 141–147°C?

Methodological Answer: Variations arise from:

  • Purity : Sublimed ICN (146–147°C) vs. ether-extracted (141–144°C) .
  • Measurement techniques : Differential scanning calorimetry (DSC) vs. capillary methods introduce ±2°C error .
  • Recommendation : Report both method and purity (% by elemental analysis) in future studies.

Q. Experimental Design Considerations

Q. How should researchers design experiments to study ICN's decomposition kinetics under varying pH?

Methodological Answer:

  • Controlled hydrolysis : Use buffered solutions (pH 2–12) and monitor HCN release via gas chromatography .
  • Kinetic modeling : Apply pseudo-first-order rate laws to determine activation energy (Eₐ) for alkaline vs. acidic conditions .
  • Safety : Use sealed reactors with HCN scrubbers (e.g., NaOH traps) .

Q. What strategies improve reproducibility in ICN-based synthetic protocols?

Methodological Answer:

  • Standardized reagents : Use recrystallized NaCN and sublimed I₂ to minimize iodide impurities .
  • Inert atmospheres : Conduct reactions under N₂ to prevent oxidation.
  • Inter-lab validation : Share protocols via platforms like Organic Syntheses for peer verification .

Properties

IUPAC Name

carbononitridic iodide
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InChI

InChI=1S/CIN/c2-1-3
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InChI Key

WPBXOELOQKLBDF-UHFFFAOYSA-N
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Canonical SMILES

C(#N)I
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Molecular Formula

CIN, CNI, ICN
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Record name CYANOGEN IODIDE
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DSSTOX Substance ID

DTXSID50870573
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Molecular Weight

152.922 g/mol
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Physical Description

Cyanogen iodide appears as white needles with a very pungent odor. Used in taxidermists' preservatives and generally for destroying all lower forms of life. Toxic by inhalation or ingestion., White crystals with a pungent odor; [ICSC], WHITE CRYSTALS WITH PUNGENT ODOUR.
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Boiling Point

Sublimation at temperatures > 45 °C
Details Gail E et al; Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (2008). NY, NY: John Wiley & Sons; Cyano Compounds, Inorganic. Online Posting Date: Jan 15, 2004.
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Solubility

Very soluble in ethyl ether, ethanol, Soluble in ethanol, ether, and volatile oils, In water, 3.56X10+4 mg/L at 25 °C, Solubility in water: slow reaction
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Density

2.84 (EPA, 1998) - Denser than water; will sink, 2.84 g/cu cm at 18 °C, 2.84 g/cm³
Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4: 3290
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Vapor Density

Relative vapor density (air = 1): 1.54
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Vapor Pressure

1 mmHg at 77.36 °F (EPA, 1998), 1.0 [mmHg], 1 mm Hg at 25.2 °C, Vapor pressure, Pa at 25.2 °C: 130
Details Jordan TE; Vapor Pressure of Organic Compounds. NY,NY: Interscience Publ. p. 175 (1954)
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Color/Form

White needles, Needles from alcohol and ethyl ether

CAS No.

506-78-5
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Record name CYANOGEN IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81ESV254UF
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYANOGEN IODIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6328
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Record name IODINE CYANIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0662
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Explanation Creative Commons CC BY 4.0

Melting Point

295.7 °F (EPA, 1998), 146.7 °C, 146-147 °C
Details Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-124
Record name CYANOGEN IODIDE
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-124
Record name CYANOGEN IODIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6328
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-124
Record name IODINE CYANIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0662
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Cyanogen iodide

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